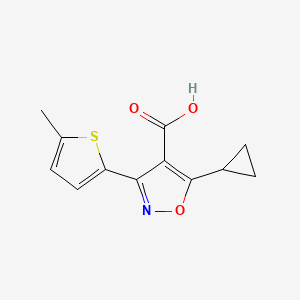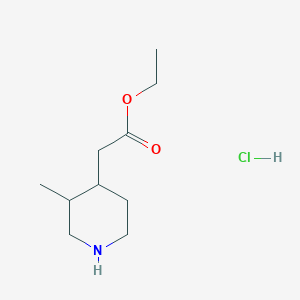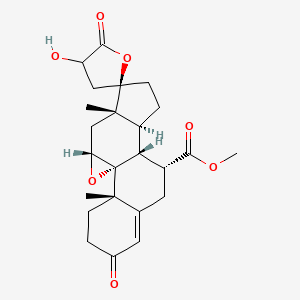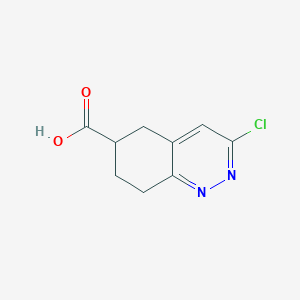
5-Cyclopropyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Descripción general
Descripción
5-Cyclopropyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid (also known as 5-C3MTCA) is an organic compound that has been the subject of much scientific research. It is a cyclopropyl isoxazole derivative, which is a type of heterocyclic compound that contains both oxygen and nitrogen atoms. 5-C3MTCA is of particular interest due to its potential applications in the fields of medicinal chemistry, biochemistry, and drug development.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
A study on the synthesis of isoxazolyl- and isothiazolylcarbamides, derived from accessible carboxylic acids through a series of transformations, reveals their significant antitumor properties. These compounds, including isoxazolyl derivatives, demonstrate high antitumor activity and enhance the efficacy of conventional cytostatic drugs (Potkin et al., 2014).
Reactivity and Synthetic Utility
Isoxazole chemistry is pivotal in synthesizing bio-pharmacologically active compounds, natural product synthesis, and agrochemical preparations. The reactivity of aryl nitrile oxides with enolates, leading to pharmacologically active isoxazoles, underscores the versatility and significance of isoxazole derivatives in synthetic chemistry (Vitale & Scilimati, 2013).
Biomimetic Synthesis Applications
Research towards the biomimetic synthesis of α-cyclopiazonic acid involves synthesizing 5-substituted isoxazole-4-carboxylic esters as key intermediates. This approach demonstrates the utility of isoxazole derivatives in complex natural product synthesis (Moorthie et al., 2007).
Agricultural Applications
An isoxazoline derivative exhibited potent herbicidal activity against annual weeds and showed promise as a rice herbicide, highlighting the potential of isoxazole compounds in developing new agrochemicals with low environmental toxicity (Hwang et al., 2005).
Novel Synthetic Routes
Innovative synthetic methodologies enable the preparation of isoxazole-4-carboxylic acid derivatives, providing versatile scaffolds for further functionalization. This adaptability underscores the importance of isoxazole derivatives in synthetic organic chemistry, offering pathways for novel compound synthesis (Serebryannikova et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of 5-Cyclopropyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid are currently unknown. Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the derivative .
Biochemical Pathways
Isoxazole derivatives can affect a wide range of biochemical pathways due to their diverse chemical structures .
Result of Action
Isoxazole derivatives have been reported to exhibit various biological activities, such as cytotoxic effects .
Propiedades
IUPAC Name |
5-cyclopropyl-3-(5-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-6-2-5-8(17-6)10-9(12(14)15)11(16-13-10)7-3-4-7/h2,5,7H,3-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFJLSBMHJJJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NOC(=C2C(=O)O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(propan-2-yl)piperazine](/img/structure/B1434357.png)
![3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1434358.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B1434360.png)


![(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434367.png)

![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine](/img/structure/B1434370.png)


![N-methyl-1-(6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1434376.png)
